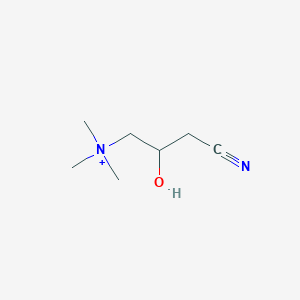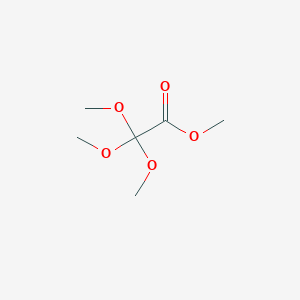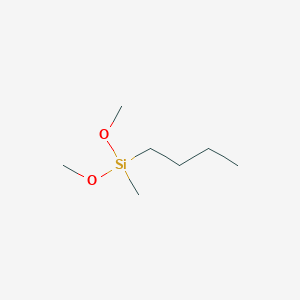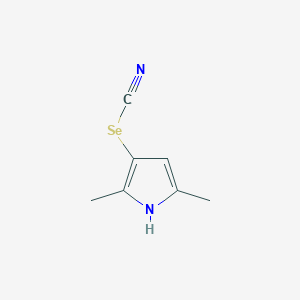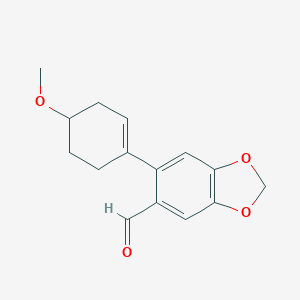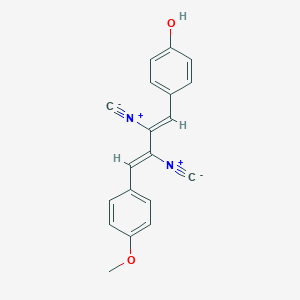![molecular formula C14H14O4 B102272 (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one CAS No. 19380-05-3](/img/structure/B102272.png)
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®-, also known as Jatamansinol or Lomatin, is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.2586 g/mol . This compound is characterized by its complex structure, which includes a benzo-dipyran core with hydroxy and dimethyl substitutions.
Preparation Methods
The preparation of 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it may be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- stands out due to its unique structural features and diverse applications. Similar compounds include other benzo-dipyran derivatives, which may have different substituents and functional groups. These structural differences can lead to variations in chemical reactivity and biological activity .
Properties
CAS No. |
19380-05-3 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
UJSHBYQGQRPVNO-LLVKDONJSA-N |
SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


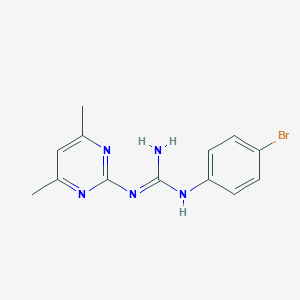

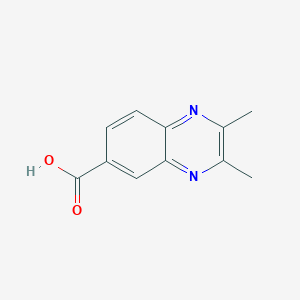
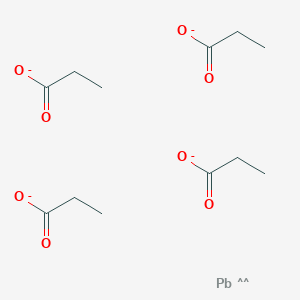
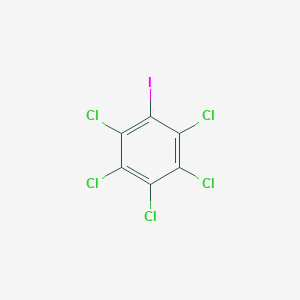
![6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene](/img/structure/B102198.png)
